molecular formula C19H20ClN3OS B3658804 N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-3-methylbenzamide

N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-3-methylbenzamide

Cat. No.: B3658804
M. Wt: 373.9 g/mol
InChI Key: AZFMFSBEYLVQTG-UHFFFAOYSA-N
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Description

N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-3-methylbenzamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted aromatic ring, a pyrrolidine ring, and a carbamothioyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[(3-chloro-4-pyrrolidin-1-ylphenyl)carbamothioyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3OS/c1-13-5-4-6-14(11-13)18(24)22-19(25)21-15-7-8-17(16(20)12-15)23-9-2-3-10-23/h4-8,11-12H,2-3,9-10H2,1H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFMFSBEYLVQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-3-methylbenzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 3-chloro-4-(pyrrolidin-1-yl)aniline through a nucleophilic substitution reaction between 3-chloro-4-nitroaniline and pyrrolidine. This intermediate is then reacted with 3-methylbenzoyl chloride in the presence of a base, such as triethylamine, to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-3-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-3-methylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-3-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-3-methylbenzamide
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N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-3-methylbenzamide

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